molecular formula C6H9BrO4 B15281166 3-bromo-4-ethoxy-4-oxobutanoic acid

3-bromo-4-ethoxy-4-oxobutanoic acid

Cat. No.: B15281166
M. Wt: 225.04 g/mol
InChI Key: COSVNDZMTCGBCN-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C6H9BrO4 It is a derivative of butanoic acid, featuring a bromine atom, an ethoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-4-oxobutanoic acid typically involves the bromination of 4-ethoxy-4-oxobutanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: 3-ethoxy-4-oxobutanoic acid.

    Reduction: 3-bromo-4-ethoxybutanol.

    Substitution: 3-ethoxy-4-oxobutanoic acid derivatives with various substituents.

Scientific Research Applications

3-bromo-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-oxobutanoic acid
  • 4-ethoxy-4-oxobutanoic acid
  • 3-chloro-4-ethoxy-4-oxobutanoic acid

Uniqueness

3-bromo-4-ethoxy-4-oxobutanoic acid is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C6H9BrO4

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)

InChI Key

COSVNDZMTCGBCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)O)Br

Origin of Product

United States

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